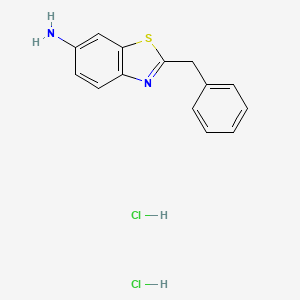

2-Benzyl-benzothiazol-6-ylamine dihydrochloride

Description

Properties

IUPAC Name |

2-benzyl-1,3-benzothiazol-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h1-7,9H,8,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDUQFMXAYESHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzyl-benzothiazol-6-ylamine dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Benzyl-benzothiazol-6-ylamine Dihydrochloride

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged" scaffold in medicinal chemistry and materials science. Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern on the benzothiazole core dictates its pharmacological profile, making the development of robust and versatile synthetic pathways to novel derivatives a cornerstone of modern drug discovery.

This technical guide provides a comprehensive, in-depth exploration of a scientifically robust pathway for the synthesis of this compound. As a Senior Application Scientist, this document moves beyond a mere recitation of steps, delving into the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative scientific literature.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a three-stage process. This strategy is predicated on the foundational principles of heterocyclic chemistry, beginning with the construction of a functionalized benzothiazole core, followed by strategic chemical modifications to achieve the target structure.

The chosen pathway involves:

-

Stage 1: Phillips Benzothiazole Synthesis to construct the 2-benzyl-6-nitrobenzothiazole intermediate. This involves the condensation of 2-amino-5-nitrothiophenol with phenylacetic acid.

-

Stage 2: Chemoselective Reduction of the nitro group at the C-6 position to the corresponding primary amine.

-

Stage 3: Salt Formation to convert the synthesized free base into the stable and often more soluble dihydrochloride salt.

The complete workflow is illustrated below.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Benzyl-6-nitrobenzothiazole via Phillips Condensation

The cornerstone of this synthesis is the formation of the benzothiazole ring. The Phillips condensation is a classic and highly effective method for synthesizing 2-substituted benzothiazoles. It involves the reaction of a 2-aminothiophenol with a carboxylic acid at high temperatures, typically using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[1]

Expertise & Mechanistic Insight: The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-5-nitrothiophenol by phenylacetic acid to form an amide intermediate. PPA, a viscous polymeric mixture of phosphoric acids, plays a crucial role. It protonates the amide carbonyl, rendering it highly electrophilic and facilitating intramolecular cyclization via nucleophilic attack from the thiol group. Subsequent dehydration, driven by the high temperature and the hygroscopic nature of PPA, leads to the formation of the aromatic benzothiazole ring. The nitro group at the 5-position of the thiophenol precursor ultimately resides at the 6-position of the resulting benzothiazole.

Caption: Key mechanistic steps of the Phillips condensation reaction.

Experimental Protocol: Synthesis of 2-Benzyl-6-nitrobenzothiazole

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (PPA) (10 eq by weight relative to the limiting reagent). Begin stirring and heat the PPA to approximately 80-90°C under a gentle stream of nitrogen to reduce its viscosity.

-

Addition of Reactants: To the warm PPA, add 2-amino-5-nitrothiophenol (1.0 eq) and phenylacetic acid (1.1 eq) in portions.

-

Reaction: Slowly raise the temperature of the reaction mixture to 180-200°C. The color of the mixture will darken significantly. Maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system).

-

Work-up: After the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization & Isolation: The acidic aqueous mixture will contain the precipitated solid. Slowly neutralize the mixture by adding a cold, concentrated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. Be cautious as this is an exothermic process.

-

Filtration and Washing: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral.

-

Purification: Dry the crude product under vacuum. The crude 2-benzyl-6-nitrobenzothiazole can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 2-Amino-5-nitrothiophenol | 1.0 | >98% | Limiting reagent. |

| Phenylacetic Acid | 1.1 | >99% | Slight excess ensures complete reaction. |

| Polyphosphoric Acid (PPA) | Catalyst/Solvent | 115% | Acts as dehydrating agent and solvent. |

| Sodium Hydroxide | As needed | ACS Grade | For neutralization. |

| Ethanol | Solvent | Anhydrous | For recrystallization. |

Stage 2: Chemoselective Reduction of 2-Benzyl-6-nitrobenzothiazole

With the core structure established, the next critical step is the reduction of the electron-withdrawing nitro group to the electron-donating amino group. This transformation must be performed chemoselectively to avoid reduction of the benzothiazole ring. A classic and reliable method for this is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium.[2]

Expertise & Mechanistic Insight: Tin(II) chloride is a mild reducing agent that, in the presence of a proton source like concentrated hydrochloric acid, effectively reduces aromatic nitro groups. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms. This ultimately leads to the elimination of water and the formation of the primary amine. The tin is oxidized to Sn(IV) in the process. This method is particularly advantageous as it is tolerant of many other functional groups, including the sulfur-containing thiazole ring.

Experimental Protocol: Synthesis of 2-Benzyl-benzothiazol-6-ylamine

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the synthesized 2-benzyl-6-nitrobenzothiazole (1.0 eq) in ethanol.

-

Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Reaction: Add concentrated hydrochloric acid (HCl) dropwise to the stirred mixture. The reaction is exothermic and may need to be cooled in an ice bath initially. Once the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C).

-

Monitoring: Monitor the reaction for 2-4 hours by TLC until the starting material is fully consumed.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it over crushed ice. Slowly add a concentrated aqueous solution of NaOH until the pH is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxides and free the amine product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Benzyl-benzothiazol-6-ylamine. The product can be further purified by column chromatography on silica gel if necessary.

Stage 3: Formation of this compound

For pharmaceutical applications, converting the free amine base into a stable, crystalline salt is standard practice. The dihydrochloride salt is formed by protonating both basic nitrogen centers: the 6-amino group and the nitrogen atom of the benzothiazole ring.

Expertise & Trustworthiness: This final step ensures product stability, improves handling characteristics, and can enhance aqueous solubility. The protocol is self-validating; successful precipitation of a crystalline solid upon addition of acid is a strong indicator of salt formation. The purity can be confirmed by melting point analysis and spectroscopic methods.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified 2-Benzyl-benzothiazol-6-ylamine free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent like isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) until the solution becomes acidic and a precipitate begins to form. An excess of acid (at least 2.2 eq) is required to ensure the formation of the dihydrochloride salt.

-

Precipitation and Isolation: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any excess HCl and solvent. Dry the final product, this compound, under vacuum to a constant weight.

| Parameter | Specification |

| Appearance | Off-white to pale yellow crystalline solid |

| Purity (HPLC) | ≥98% |

| Storage | Store in a cool, dry place away from light |

References

- Phillips, M. A. The Formation of 2-Thiobenzothiazoles. Journal of the Chemical Society (Resumed), 1928, 2393-2399.

-

Liu, N., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 2021. [Link]

-

Bahrami, K., et al. A convenient method for the synthesis of 2-substituted benzimidazoles and benzothizoles. The Journal of Organic Chemistry, 2008, 73(17), 6835-6837. [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]

- Gondru, R., et al. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Rasayan J. Chem, 2011.

- U.S. Patent 4,769,465. Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)

-

Santiago, A. N., et al. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 2024. [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-Benzyl-benzothiazol-6-ylamine Dihydrochloride

Introduction

The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural and electronic characteristics of the benzothiazole ring system allow for diverse interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of 2-Benzyl-benzothiazol-6-ylamine dihydrochloride, a specific derivative of this important class of compounds. Due to the limited availability of direct experimental data for this exact molecule, this document synthesizes information from closely related analogues and foundational chemical principles to predict its physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, predicted properties, synthesis, and analytical characterization, along with detailed experimental protocols for property determination.

Chemical Structure and Identity

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

-

IUPAC Name: (2-Benzyl-1,3-benzothiazol-6-yl)amine dihydrochloride

-

Molecular Formula: C₁₄H₁₅Cl₂N₃S

-

Molecular Weight: 344.26 g/mol

-

CAS Number: Not available. For the purpose of this guide, we will focus on the properties derived from its structure.

Below is a diagram illustrating the chemical structure of 2-Benzyl-benzothiazol-6-ylamine and its dihydrochloride salt form.

Caption: Chemical structure of 2-Benzyl-benzothiazol-6-ylamine and protonation sites for dihydrochloride salt formation.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the known properties of the 2-aminobenzothiazole and 6-aminobenzothiazole scaffolds, the influence of the benzyl group, and the general effects of hydrochloride salt formation.[3]

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white or yellowish crystalline solid. | Based on the appearance of related aminobenzothiazoles and their salts. |

| Melting Point | Expected to be significantly higher than the free base, likely with decomposition. | Amine hydrochloride salts generally have higher melting points than their corresponding free bases.[4] For comparison, 2-aminobenzothiazole melts at 126-129 °C and 6-aminobenzothiazole at 87-91 °C. |

| Solubility | Predicted to have enhanced aqueous solubility compared to the free base. Soluble in polar protic solvents like methanol and ethanol; sparingly soluble in non-polar organic solvents. | The dihydrochloride salt form increases polarity and the potential for hydrogen bonding with water. The free bases of aminobenzothiazoles are sparingly soluble in water but soluble in organic solvents.[5] |

| pKa | Two pKa values are expected. One for the protonated 6-amino group and another for the protonated thiazole nitrogen. The pKa of the 6-amino group is predicted to be in the range of 3-5, and the pKa of the thiazole nitrogen is likely to be lower. | The pKa of the conjugate acid of 2-aminobenzothiazole is 4.48. The 6-amino group's basicity will be influenced by the benzothiazole ring. Aromatic amines are generally less basic than aliphatic amines.[6] |

| LogP (Octanol-Water Partition Coefficient) | The LogP of the free base is predicted to be in the range of 2.5-3.5. | This is an estimation based on the lipophilic benzyl group and the polar aminobenzothiazole core. The LogP of the dihydrochloride salt is expected to be significantly lower. |

Proposed Synthesis

A plausible synthetic route for 2-Benzyl-benzothiazol-6-ylamine involves a multi-step process, likely starting from a commercially available substituted aniline. A common method for forming the benzothiazole ring is the reaction of an aminothiophenol with a carboxylic acid or its derivative.[7]

Caption: A proposed synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

The identity and purity of this compound can be confirmed using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system and the benzyl group. The benzylic protons (CH₂) would likely appear as a singlet around 4.0-4.5 ppm. The aromatic protons will be in the range of 7.0-8.0 ppm. The protons of the amino group and the protonated nitrogens might be broad and their chemical shifts could be concentration-dependent.[8][9]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the benzothiazole and benzyl rings, as well as a signal for the benzylic carbon. The carbon attached to the sulfur and nitrogen in the thiazole ring will have a distinct chemical shift.[2][10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[1][11]

-

N-H stretching: For the primary amine (and its protonated form), broad bands are expected in the region of 3200-3400 cm⁻¹.[12][13]

-

C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the benzylic CH₂ stretches will be just below 3000 cm⁻¹.

-

C=N stretching: The thiazole ring C=N bond will show an absorption around 1600-1650 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

-

C-N stretching: Aromatic C-N stretching is expected in the 1250-1335 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum of the free base should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the free base (C₁₄H₁₃N₃S), which is 267.08.

-

Fragmentation Pattern: A prominent peak at m/z 91 is expected, corresponding to the stable tropylium ion (C₇H₇⁺), which is characteristic of compounds containing a benzyl group.[14][15] Other fragments would arise from the cleavage of the benzothiazole ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.[16] A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[17] Detection would be performed using a UV detector at a wavelength where the compound exhibits strong absorbance, likely around 250-280 nm.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point using a digital melting point apparatus.[18][19]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[19]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a heating rate of approximately 10-15 °C per minute for a preliminary rapid determination to find the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

For an accurate measurement, use a fresh sample and set a slow heating rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

-

The melting point is reported as the range between these two temperatures. Note any decomposition (color change, charring).

-

Aqueous Solubility Assessment

This protocol outlines a shake-flask method for determining the aqueous solubility.

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a syringe filter (0.22 µm) may be necessary.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) by potentiometric titration.[20]

-

Instrumentation and Reagents:

-

A calibrated pH meter with a suitable electrode.

-

A burette for precise delivery of the titrant.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH).

-

A standardized solution of a strong acid (e.g., 0.1 M HCl).

-

A suitable solvent system, such as a water-methanol mixture, may be required if the compound's solubility is low in pure water.[20]

-

-

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the pH electrode and a magnetic stir bar in the solution and stir gently.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid (or the conjugate acid of a dibasic compound), there will be two equivalence points and two half-equivalence points.

-

Alternatively, the pKa values can be determined from the inflection points of a derivative plot (ΔpH/ΔV vs. V).

-

Caption: Workflow for the experimental determination of key physicochemical properties.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. Link

-

BenchChem. (2025). 2-Aminobenzothiazole: A Comprehensive Technical Guide to its Fundamental Properties. Link

-

University of Calgary. (n.d.). IR: amines. Link

-

ResearchGate. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Link

-

Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337. Link

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Link

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Link

-

Illinois State University. (2015). Infrared Spectroscopy. Link

-

BenchChem. (2025). An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities. Link

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. Link

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Link

-

ResearchGate. (n.d.). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. Link

-

ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). Link

-

PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Link

-

BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Link

-

YouTube. (2018, December 31). mass spectrometry: tropylium ion. Link

-

PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. Link

-

RSC Publishing. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Link

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Link

-

ChemicalBook. (2025, July 24). 6-Aminobenzothiazole. Link

-

PubChem. (n.d.). 6-Aminobenzothiazole. National Center for Biotechnology Information. Link

-

Journal of the American Chemical Society. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. 90(15), 4038-4047. Link

-

Enamine. (n.d.). Determining pKa. Link

-

Sigma-Aldrich. (n.d.). 2-Aminobenzothiazole 97. Link

-

Molecules. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. 24(11), 2163. Link

-

PubChem. (n.d.). 6-Amino-2-cyanobenzothiazole. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (n.d.). 6-Aminobenzothiazole 97. Link

-

ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Link

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Link

-

MDPI. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 14(15), 3163. Link

-

Journal of the American Chemical Society. (1961). Free Radicals by Mass Spectrometry. XXI. The Ionization Potentials of Some meta and para Substituted Benzyl Radicals. 83(18), 3904-3908. Link

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Link

-

NIH. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Link

-

Journal of Young Pharmacists. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. 12(1), 23-27. Link

-

OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Link

-

Journal of the Serbian Chemical Society. (2010). Simple Method for the Estimation of pKa of Amines. 75(1), 1-10. Link

-

University of Alberta. (n.d.). Melting point determination. Link

-

SSERC. (n.d.). Melting point determination. Link

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Link

-

ResearchGate. (2025, August 6). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Link

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Link

-

YouTube. (2016, June 27). Determination of Melting Point. Link

-

YouTube. (2016, June 7). Carrying out a melting point determination. Link

-

Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. 25(23), 5673. Link

-

ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Link

-

ResearchGate. (2024, June 14). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Link

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Aminobenzothiazole | 533-30-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. wikieducator.org [wikieducator.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. youtube.com [youtube.com]

- 15. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 16. jyoungpharm.org [jyoungpharm.org]

- 17. researchgate.net [researchgate.net]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. enamine.net [enamine.net]

2-Benzyl-benzothiazol-6-ylamine dihydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Benzyl-benzothiazol-6-ylamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities. This technical guide delves into the potential mechanism of action of a specific derivative, this compound. While direct literature on this particular compound is sparse, this paper will extrapolate from the extensive research on structurally related 2-substituted benzothiazoles to propose and explore plausible molecular mechanisms. This guide will serve as a foundational resource for researchers, providing not only a theoretical framework for the compound's action but also detailed experimental protocols to empirically validate these hypotheses.

The Benzothiazole Scaffold: A Nexus of Pharmacological Activity

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. These include antimicrobial, anti-inflammatory, anticonvulsant, and, most notably, anticancer activities.[1][3][4] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

The 2-substituted benzothiazoles, in particular, have been a focal point of anticancer drug development.[3][5] The nature of the substituent at the 2-position plays a critical role in determining the compound's mechanism of action and its efficacy against various cancer cell lines.[6]

Postulated Mechanisms of Action of this compound

Based on the extensive literature on 2-substituted benzothiazoles, several potential mechanisms of action can be postulated for this compound. The presence of the benzyl group at the 2-position and an amine at the 6-position are key structural features that likely dictate its biological activity.

Inhibition of Protein Kinases

Many 2-substituted benzothiazoles have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[3][7]

-

Causality: The planar benzothiazole ring can act as a scaffold that fits into the ATP-binding pocket of kinases, while the benzyl and amine substituents can form specific interactions with the surrounding amino acid residues, leading to competitive inhibition.

Caption: Postulated Kinase Inhibition Pathway.

Disruption of Microtubule Dynamics

Several benzothiazole derivatives have been shown to interfere with tubulin polymerization, a critical process for mitotic spindle formation and cell division.[8]

-

Causality: These compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The benzyl group of 2-Benzyl-benzothiazol-6-ylamine may play a role in this hydrophobic interaction.

Caption: Disruption of Microtubule Polymerization.

Induction of Apoptosis via Other Pathways

Benzothiazoles can induce apoptosis through various other mechanisms, including the inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and modulation of anti-apoptotic proteins.[7][9]

-

Causality: The planar benzothiazole ring system can intercalate into DNA, interfering with the function of enzymes like topoisomerase II. The redox properties of the molecule could also contribute to ROS generation, leading to oxidative stress and apoptosis.

Experimental Workflows for Mechanism of Action Elucidation

To validate the postulated mechanisms of action for this compound, a series of well-defined experimental workflows are essential.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's cytotoxic effects on various cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: MTT Assay Workflow for Cytotoxicity.

Apoptosis Detection

To determine if the observed cytotoxicity is due to apoptosis, the following assay can be performed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Target-Based Assays

To investigate the specific molecular targets, the following assays can be employed.

Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: Use a commercially available kinase assay kit (e.g., for EGFR, VEGFR).

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase.

-

Detection: Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate using a specific antibody and a detection reagent.

-

Data Analysis: Calculate the IC50 value for kinase inhibition.

Protocol: Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

-

Compound Addition: Add the compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curve of the compound-treated sample to the controls to determine if it inhibits or promotes tubulin polymerization.

Structure-Activity Relationships (SAR)

The structural features of this compound are crucial for its potential biological activity.

-

2-Benzyl Group: The benzyl group provides a bulky, hydrophobic moiety that can facilitate binding to hydrophobic pockets in target proteins, such as the colchicine-binding site of tubulin or the ATP-binding site of kinases.

-

6-Amino Group: The amino group at the 6-position is an electron-donating group that can influence the electronic properties of the benzothiazole ring system. It can also act as a hydrogen bond donor, forming specific interactions with target proteins. The dihydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for biological testing.

Summary and Future Directions

While this compound is not extensively characterized in the current scientific literature, a strong rationale for its potential as a bioactive molecule, particularly as an anticancer agent, can be constructed based on the known pharmacology of the 2-substituted benzothiazole scaffold. The most plausible mechanisms of action include the inhibition of protein kinases and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Future research should focus on the systematic evaluation of this compound using the experimental workflows outlined in this guide. This includes comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines, detailed investigation of its pro-apoptotic effects, and target deconvolution studies to identify its primary molecular targets. Further optimization of the lead compound through medicinal chemistry efforts, guided by SAR studies, could lead to the development of novel and effective therapeutic agents.

References

- TSI Journals. (2009, October 25). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE.

-

Kurt, H., Kandemir, H., Ciftci, H., & Cetin, I. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. [Link]

-

Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2013). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed. [Link]

-

Halle, F., Gale, N., & Deau, E. (2015). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. National Institutes of Health (NIH). [Link]

-

Shafira, A., & Berdinskaya, A. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

-

Ammazzalorso, A., De Filippis, B., & Fantacuzzi, M. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. PubMed. [Link]

- Achaiah, G., Sridhar Goud, N., Praveen Kumar, K., & Mayuri, P. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Sagar, V., & Sarkar, A. (2023).

-

Özdemir, A., Göktaş, M., & Tutar, Y. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.).

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.).

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23).

- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024, December 24).

- benzothiazoles-a-new-profile-of-biological-activities.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.

-

Al-Ostath, O., Al-Qaisi, J., El-Abadelah, M., & Voelter, W. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31).

-

Szneler, E., & Knaś, M. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

-

6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine. (n.d.). PubChem. [Link]

-

Benzyl-(6-methyl-benzothiazol-2-yl)-amine. (n.d.). PubChem. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 5. tsijournals.com [tsijournals.com]

- 6. ignited.in [ignited.in]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzyl-1,3-benzothiazol-6-ylamine Dihydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Modern Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives of benzothiazole have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3] The compound of interest, 2-Benzyl-1,3-benzothiazol-6-ylamine dihydrochloride, combines the established benzothiazole core with a benzyl group at the 2-position and an amine group at the 6-position. This specific arrangement of functional groups suggests potential for unique pharmacological profiles, making it a compound of significant interest for drug discovery and development. While a specific CAS number for the dihydrochloride salt has not been identified in available databases, this guide will provide a comprehensive overview of its molecular structure, a proposed synthetic pathway, and its potential therapeutic applications based on the well-established chemistry and biology of related benzothiazole derivatives.

Molecular Structure and Physicochemical Properties

The molecular structure of the free base, 2-Benzyl-1,3-benzothiazol-6-ylamine, consists of a central benzothiazole ring system. A benzyl group is attached to the carbon at position 2, and an amino group is attached to the carbon at position 6 of the benzene ring. The dihydrochloride salt is formed by the protonation of two basic nitrogen atoms. The most likely sites of protonation are the exocyclic amino group at the 6-position and the nitrogen atom within the thiazole ring, due to their availability of lone pair electrons.

Table 1: Physicochemical Properties of 2-Benzyl-1,3-benzothiazol-6-ylamine Dihydrochloride (Predicted and Inferred)

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₅Cl₂N₂S | - |

| Molecular Weight | 326.26 g/mol | - |

| Appearance | Predicted to be a crystalline solid | Inferred from similar amine hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from the salt form |

| Melting Point | Not available in literature. Would require experimental determination. | - |

| pKa | Not available. The presence of two basic nitrogens suggests two pKa values. | - |

Molecular Structure Diagram

Caption: Molecular structure of 2-Benzyl-1,3-benzothiazol-6-ylamine dihydrochloride.

Proposed Synthesis Pathway

The synthesis of 2-Benzyl-1,3-benzothiazol-6-ylamine dihydrochloride can be approached through a multi-step process, leveraging established methods for the formation of the benzothiazole core.[4] A plausible and efficient route would involve the initial synthesis of a substituted 2-aminobenzothiazole, followed by the introduction of the benzyl group.

Workflow for the Synthesis of 2-Benzyl-1,3-benzothiazol-6-ylamine Dihydrochloride

Caption: Proposed four-step synthesis workflow.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole. This initial step can be achieved through the reaction of 4-nitroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid, a common method for synthesizing 2-aminobenzothiazoles.[5]

-

Step 2: Synthesis of 2-Benzyl-6-nitrobenzothiazole. The 2-amino-6-nitrobenzothiazole can then be reacted with phenylacetic acid in the presence of a condensing agent such as polyphosphoric acid (PPA) at an elevated temperature. This reaction proceeds through an initial amide formation followed by an intramolecular cyclization to form the 2-benzyl substituted benzothiazole.

-

Step 3: Reduction to 2-Benzyl-1,3-benzothiazol-6-ylamine. The nitro group of 2-benzyl-6-nitrobenzothiazole can be selectively reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

Step 4: Preparation of the Dihydrochloride Salt. The final dihydrochloride salt can be prepared by dissolving the free base, 2-Benzyl-1,3-benzothiazol-6-ylamine, in a suitable organic solvent such as anhydrous ether or isopropanol, followed by the addition of a stoichiometric amount of hydrochloric acid (as a solution in the same solvent or as a gas). The resulting precipitate is the desired dihydrochloride salt, which can be isolated by filtration and dried.

Potential Applications in Drug Development

The structural motifs within 2-Benzyl-1,3-benzothiazol-6-ylamine dihydrochloride suggest several potential therapeutic applications, drawing parallels with other extensively studied benzothiazole derivatives.

-

Anticancer Activity: The 2-aminobenzothiazole scaffold is a well-known pharmacophore in the design of anticancer agents.[6] The presence of the benzyl group at the 2-position and the amino group at the 6-position could modulate the interaction with various cancer-related targets. For instance, some 2-substituted benzothiazoles have shown inhibitory activity against protein kinases, which are crucial in cancer cell signaling.

-

Neuroprotective Effects: Certain 2-aminobenzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[1] They have been shown to interfere with glutamate neurotransmission, suggesting a possible mechanism for neuroprotection. The lipophilic benzyl group in the target compound could enhance its ability to cross the blood-brain barrier, a desirable property for centrally acting drugs.

-

Antimicrobial Properties: The benzothiazole nucleus is present in various compounds exhibiting antibacterial and antifungal activities.[7] The specific substitutions on the target molecule could confer activity against a range of microbial pathogens.

Logical Relationship of Structural Features to Potential Biological Activity

Caption: Relationship between molecular features and potential activities.

Conclusion and Future Directions

2-Benzyl-1,3-benzothiazol-6-ylamine dihydrochloride represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzothiazoles. Based on a solid foundation of established synthetic methodologies and the known biological activities of structurally related compounds, this technical guide provides a roadmap for its synthesis and initial biological evaluation. Future research should focus on the experimental validation of the proposed synthetic route, comprehensive characterization of the compound's physicochemical properties, and in-depth screening for its potential anticancer, neuroprotective, and antimicrobial activities. Such studies will be crucial in elucidating the therapeutic potential of this novel benzothiazole derivative and could pave the way for its development as a new therapeutic agent.

References

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).

- 2-Benzothiazolamine - the NIST WebBook. (n.d.).

- Chemical Properties of 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6) - Cheméo. (n.d.).

- Benzothiazole synthesis - Organic Chemistry Portal. (n.d.).

- SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.).

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (n.d.).

- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (n.d.).

- Application Notes and Protocols: Benzyl-(6-methyl-benzothiazol-2-yl)-amine - Benchchem. (n.d.).

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23).

- 2-Benzothiazolamine, 6-(methylsulfonyl)- | C8H8N2O2S2 | CID 87152 - PubChem. (n.d.).

- (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016, April 19).

- ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (n.d.).

- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC - NIH. (n.d.).

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (n.d.).

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.).

- 2-Benzothiazolamine | 136-95-8 - ChemicalBook. (n.d.).

- Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.).

- A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. (n.d.).

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3).

- Benzyl-(6-methyl-benzothiazol-2-yl)-amine - PubChem. (n.d.).

- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. (n.d.).

- 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol | Request PDF - ResearchGate. (n.d.).

- 2-Chloro-1,3-benzothiazol-6-amine | C7H5ClN2S | CID 10921203 - PubChem. (n.d.).

- 84499-63-8|(S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-aminopropanoate hydrochloride - BLDpharm. (n.d.).

- 3-Bodipy-propanoic Acid | CAS 165599-63-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives - ResearchGate. (n.d.).

- Benzothiazole - Wikipedia. (n.d.).

- 2-Aminobenzothiazole - Grokipedia. (n.d.).

- Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PubMed Central. (n.d.).

- 131169-64-7|N-Benzyl-6-fluoro-1,3-benzothiazol-2-amine - BLDpharm. (n.d.).

- 2-Amino-6-thiocyanato-benzothiazole Manufacturer - Punagri Organics & Lifesciences. (n.d.).

- 2-Benzyl-1,3-benzothiazole | C14H11NS | CID 233993 - PubChem. (n.d.).

- Benzothiazoles | AMERICAN ELEMENTS® | Products | Applications. (n.d.).

Sources

- 1. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Benzyl-1,3-benzothiazole | C14H11NS | CID 233993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide on the Solubility and Stability of 2-Benzyl-benzothiazol-6-ylamine dihydrochloride in DMSO

Introduction

In the landscape of contemporary drug discovery and development, a thorough understanding of the physicochemical properties of investigational compounds is paramount. Among these, solubility and stability are critical attributes that significantly influence a compound's journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of the methodologies for evaluating the solubility and stability of 2-Benzyl-benzothiazol-6-ylamine dihydrochloride in dimethyl sulfoxide (DMSO), a widely utilized solvent in preclinical research.

2-Benzyl-benzothiazol-6-ylamine is a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are known for a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] The dihydrochloride salt form is often employed to enhance the aqueous solubility and overall handling properties of the parent molecule. However, even with this salt form, a comprehensive characterization in relevant solvent systems like DMSO is essential for reliable and reproducible experimental outcomes.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the underlying scientific rationale, potential challenges, and data interpretation strategies. By adhering to the principles of scientific integrity, this guide is designed to be a self-validating resource for ensuring the quality and reliability of data generated for this important class of molecules.

Part 1: Understanding the Compound and the Solvent

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial before embarking on experimental work. While specific experimental data for this exact dihydrochloride salt is not extensively available in public literature, we can infer certain characteristics based on its constituent parts: the benzothiazole core, the benzyl group, and the amine substituent.

-

Benzothiazole Core: The benzothiazole ring system is a bicyclic structure composed of a benzene ring fused to a thiazole ring.[3] This core is generally hydrophobic.

-

Benzyl Group: The benzyl substituent (a phenyl group attached to a methylene bridge) further contributes to the lipophilicity of the molecule.[4]

-

6-ylamine Group: The primary amine at the 6-position of the benzothiazole ring is a basic center.

-

Dihydrochloride Salt: The formation of a dihydrochloride salt indicates that there are two basic sites on the molecule that have been protonated. This is expected to increase the polarity and, consequently, the aqueous solubility of the compound compared to its free base form.

Dimethyl Sulfoxide (DMSO) as a Solvent

DMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic compounds and some inorganic salts.[5][6] Its ability to dissolve compounds that are poorly soluble in water has made it indispensable in high-throughput screening (HTS) and for the preparation of stock solutions in drug discovery.[7]

However, the use of DMSO is not without its caveats. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly impact compound solubility and stability.[8] Furthermore, DMSO can decompose at elevated temperatures and in the presence of acids or bases, which could potentially lead to reactions with the dissolved compound.[9][10] It is also known to be a mild oxidant.[9]

Part 2: Solubility Assessment in DMSO

The solubility of a compound is the maximum amount of that substance that can be dissolved in a given solvent at a specified temperature to form a saturated solution. For practical laboratory purposes, both kinetic and thermodynamic solubility are important parameters.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is dissolved in a solvent under specific conditions (e.g., time, temperature) and any precipitate is removed. This is often the more relevant parameter for in vitro assays where stock solutions are diluted into aqueous buffers.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for a 96-well plate format, suitable for screening purposes.

Materials:

-

This compound (solid)

-

Anhydrous DMSO (high purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene, V-bottom)

-

Plate shaker

-

Centrifuge with a plate rotor

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).

-

Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.

-

Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by HPLC or LC-MS to determine the concentration of the dissolved compound.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent. The shake-flask method is the gold standard for this determination.[7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Materials:

-

This compound (solid)

-

Anhydrous DMSO (high purity)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector or LC-MS

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of DMSO.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). Visual confirmation of excess solid should be made at the end of the incubation period.

-

Sample Collection: After equilibration, allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration using a validated HPLC or LC-MS method.

-

Replicate and Report: The experiment should be performed in triplicate. The average concentration is reported as the thermodynamic solubility.

Data Presentation: Solubility of this compound

| Solubility Type | Solvent | Temperature (°C) | Method | Solubility (mg/mL) |

| Kinetic | 1% DMSO in PBS (pH 7.4) | 25 | 96-well plate assay | [Insert experimental value] |

| Thermodynamic | DMSO | 25 | Shake-Flask | [Insert experimental value] |

Workflow Visualization: Solubility Assessment

Caption: Workflow for kinetic and thermodynamic solubility determination.

Part 3: Stability Assessment in DMSO

Assessing the chemical stability of a compound in its DMSO stock solution is critical to ensure that the compound being tested in biological assays is the parent compound and not a degradant.[8] Stability studies involve storing the compound under defined conditions and monitoring its concentration over time.

Factors Influencing Stability in DMSO

-

Temperature: Higher temperatures can accelerate degradation reactions.[8]

-

Water Content: DMSO is hygroscopic, and the presence of water can facilitate hydrolysis of susceptible functional groups.[8]

-

Light: Photodegradation can occur if the compound is light-sensitive.

-

pH: Although DMSO itself is neutral, acidic or basic impurities can catalyze degradation.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to precipitation or degradation.[8]

Experimental Protocol: Long-Term Stability Study in DMSO

This protocol outlines a systematic approach to evaluating the stability of this compound in a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous DMSO (high purity)

-

Amber glass vials with screw caps

-

Calibrated storage chambers (e.g., -20°C, 4°C, and room temperature)

-

HPLC system with a UV-Vis photodiode array (PDA) detector and a Mass Spectrometer (LC-MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated opening of the same vial.

-

Storage Conditions: Store the aliquots under different conditions:

-

-20°C (standard long-term storage)

-

4°C (refrigerated)

-

Room temperature (e.g., 25°C)

-

-

Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

Sample Analysis (T=0): Immediately after preparation, analyze an initial aliquot (T=0) using a stability-indicating HPLC-UV/MS method. This method must be able to separate the parent compound from potential degradation products.

-

Sample Analysis (Subsequent Time Points): At each subsequent time point, retrieve a vial from each storage condition, allow it to equilibrate to room temperature, and analyze it using the same HPLC-UV/MS method.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Use the PDA detector to assess peak purity.

-

Use the mass spectrometer to identify any new peaks that appear, which may correspond to degradation products.

-

Forced Degradation Study

To develop a stability-indicating analytical method and to understand the potential degradation pathways, a forced degradation study is highly recommended.[11] This involves exposing the compound to harsh conditions to intentionally induce degradation.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Stress: 80°C for 48 hours (solid and in DMSO solution)

-

Photostability: Exposure to light according to ICH Q1B guidelines (solid and in DMSO solution)

The samples from the forced degradation study are then analyzed by LC-MS to identify the degradation products and to ensure the analytical method can resolve them from the parent peak.

Data Presentation: Stability of this compound in DMSO

| Storage Condition | Time Point | % Parent Compound Remaining | Observations (New Peaks) |

| -20°C | 0 | 100% | None |

| 1 month | [Insert value] | [Insert observation] | |

| 3 months | [Insert value] | [Insert observation] | |

| 4°C | 0 | 100% | None |

| 1 month | [Insert value] | [Insert observation] | |

| 3 months | [Insert value] | [Insert observation] | |

| Room Temperature | 0 | 100% | None |

| 1 week | [Insert value] | [Insert observation] | |

| 1 month | [Insert value] | [Insert observation] |

Workflow Visualization: Stability Assessment

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. usp.org [usp.org]

An In-depth Technical Guide to the Purity and Characterization of 2-Benzyl-benzothiazol-6-ylamine dihydrochloride

This guide provides a comprehensive overview of the essential methodologies for establishing the purity and confirming the identity of 2-Benzyl-benzothiazol-6-ylamine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental choices, offering field-proven insights into the purification and characterization of this significant benzothiazole derivative.

Introduction: The Significance of Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is of considerable interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2][3] Derivatives of 2-aminobenzothiazole, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The purity and unequivocal structural confirmation of any novel benzothiazole derivative, such as this compound, are paramount for its advancement as a potential therapeutic agent. This guide outlines the critical analytical and preparative techniques to achieve this.

Synthesis and Purification Strategy

The synthesis of 2-substituted benzothiazoles can be achieved through various established routes.[4][5][6] A common and effective method involves the condensation of a substituted 2-aminobenzenethiol with a suitable carbonyl-containing compound.[6] For 2-Benzyl-benzothiazol-6-ylamine, a plausible synthetic pathway would involve the reaction of 2-amino-5-nitrobenzenethiol with phenylacetaldehyde, followed by reduction of the nitro group to an amine, and subsequent conversion to the dihydrochloride salt.

Given the potential for side reactions and the presence of unreacted starting materials, a robust purification strategy is essential. The following workflow is recommended:

Caption: A typical purification workflow for 2-Benzyl-benzothiazol-6-ylamine.

Experimental Protocol: Column Chromatography

Column chromatography is a fundamental technique for the purification of organic compounds.[4] The choice of stationary and mobile phases is critical for achieving optimal separation.

-

Stationary Phase: Silica gel (200-300 mesh) is a common choice for its versatility and effectiveness in separating moderately polar compounds.[4]

-

Mobile Phase (Eluent): A gradient of petroleum ether (PE) and ethyl acetate (EA) is often employed.[4] The separation begins with a non-polar eluent (high PE content) to remove non-polar impurities, and the polarity is gradually increased (increasing EA content) to elute the desired compound.

-

Monitoring: The progress of the purification is monitored by Thin-Layer Chromatography (TLC).[7][8] Fractions containing the pure compound, as indicated by a single spot on the TLC plate with a consistent Rf value, are collected and combined.

Experimental Protocol: Recrystallization

Following chromatographic purification, recrystallization is often performed to obtain a highly pure crystalline solid.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: The resulting crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any residual impurities.

-

Drying: The pure crystals are dried under vacuum to remove all traces of solvent.

Comprehensive Characterization

A battery of analytical techniques should be employed to unequivocally confirm the structure and purity of this compound.

Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.[7][9]

-

Column: A reverse-phase C18 column is typically used.[7]

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol is common.

-

Detection: A UV detector set at a wavelength where the compound has maximum absorbance is used.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. For drug development purposes, a purity of >95% is generally required.

Structural Elucidation

A combination of spectroscopic methods is essential for confirming the chemical structure.[10][11]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity.[10][12][13] The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzothiazole and benzyl moieties, as well as a characteristic singlet for the benzylic methylene protons.

-

¹³C-NMR (Carbon-13 NMR): This provides information about the different carbon environments in the molecule.[10] The number of signals in the ¹³C-NMR spectrum should correspond to the number of unique carbon atoms in the structure.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.[9][14] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are commonly employed.[7] The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of the free base.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[10][11][15] Key characteristic absorption bands for 2-Benzyl-benzothiazol-6-ylamine would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and benzylic groups, and C=N stretching for the thiazole ring.

3.2.4. Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the proposed molecular formula (C₁₄H₁₅Cl₂N₃S).

The following diagram illustrates the integrated characterization workflow:

Caption: An integrated workflow for the comprehensive characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected outcomes from the characterization analyses:

| Technique | Parameter | Expected Result for this compound |

| HPLC | Purity | > 95% peak area |

| ¹H-NMR | Chemical Shifts (δ) | Signals corresponding to aromatic protons, benzylic CH₂, and amine NH₃⁺ protons. |

| ¹³C-NMR | Number of Signals | 14 distinct signals corresponding to the carbon atoms in the molecule. |

| LC-MS (ESI+) | m/z | [M+H]⁺ peak corresponding to the molecular weight of the free base. |

| FTIR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H, C-H (aromatic & aliphatic), and C=N bonds. |

| Elemental Analysis | % Composition | Values for C, H, N, S, and Cl consistent with the molecular formula C₁₄H₁₅Cl₂N₃S. |

| Melting Point | Range | A sharp melting point range, indicative of high purity. |

Conclusion

The rigorous purification and comprehensive characterization of this compound are indispensable for its potential development as a pharmaceutical agent. The methodologies outlined in this guide, from chromatographic purification to a multi-technique spectroscopic analysis, provide a robust framework for ensuring the identity, purity, and quality of this and other related benzothiazole derivatives. Adherence to these principles of scientific integrity and thoroughness is fundamental to the successful advancement of novel chemical entities in the drug discovery pipeline.

References

-

ResearchGate. (n.d.). 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol | Request PDF. Retrieved from [Link]

-

ACS Publications. (2020, May 29). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

SciELO. (2011). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. Retrieved from [Link]

-

NIST. (n.d.). 2-Benzothiazolamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

-

YouTube. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Review on Literature Study of Benzothiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Retrieved from [Link]

-

International Journal of Scientific Research in Science and Technology. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

ResearchGate. (2016, April 19). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

-